ピランテルパモアート

概要

説明

科学的研究の応用

ピランテルパモエートは、化学、生物学、医学、および産業の分野で、幅広い科学研究用途を持っています。 化学では、HPLCや分光光度計など、さまざまな分析手法で標準物質として使用されます . 生物学と医学では、ピランテルパモエートは、駆虫剤としての特性と寄生虫による蠕虫感染症の治療における有効性について広く研究されています . ピランテルパモエートは、動物の腸内寄生虫を治療するための獣医学でも使用されています .

作用機序

ピランテルパモエートは、脱分極型神経筋遮断薬として作用し、蠕虫の突然の収縮を引き起こし、その後麻痺を引き起こします . この作用は、アセチルコリンの放出を促進し、コリンエステラーゼを阻害し、神経節ニューロンを刺激することによって達成されます . 麻痺した蠕虫は、腸壁への付着力を失い、自然なプロセスによって体外に排出されます .

類似化合物の比較

ピランテルパモエートは、メベンダゾールやアルベンダゾールなどの他の駆虫剤と比較されることがよくあります。 3つの化合物すべてが寄生虫による蠕虫感染症に効果的ですが、作用機序と活性スペクトルが異なります . ピランテルパモエートは、蠕虫の痙攣性麻痺を引き起こす能力が独特ですが、メベンダゾールとアルベンダゾールは、蠕虫の微小管の合成を阻害することによって機能します . フェンベンダゾールやピルビニウムパモエートなどの他の類似化合物は、それぞれ異なる機序と用途を持っています .

結論

ピランテルパモエートは、医学、獣医学、研究において幅広い用途を持つ、汎用性の高い有効な駆虫剤です。蠕虫を麻痺させ、排出させる独自の作用機序により、さまざまな蠕虫感染症の治療に役立つ貴重なツールとなっています。

生化学分析

Biochemical Properties

Pyrantel pamoate acts as a depolarizing neuromuscular blocking agent. It causes prolonged activation of nicotinic acetylcholine receptors on the muscle cells of susceptible nematodes, leading to spastic paralysis . This interaction prevents the worms from maintaining their position in the host’s intestines, resulting in their expulsion. Pyrantel pamoate interacts primarily with nicotinic acetylcholine receptors, which are crucial for muscle contraction in nematodes .

Cellular Effects

Pyrantel pamoate affects various types of cells by causing paralysis of the muscle cells in nematodes. This paralysis is due to the sustained activation of nicotinic acetylcholine receptors, which disrupts normal muscle function . In addition to its effects on muscle cells, pyrantel pamoate may also influence other cellular processes, such as cell signaling pathways and gene expression, although these effects are less well understood .

Molecular Mechanism

At the molecular level, pyrantel pamoate exerts its effects by binding to nicotinic acetylcholine receptors on the muscle cells of nematodes . This binding causes a prolonged depolarization of the muscle cell membrane, leading to spastic paralysis. The compound’s action is similar to that of acetylcholine, but it is not degraded by acetylcholinesterase, resulting in sustained receptor activation . This mechanism effectively immobilizes the worms, allowing them to be expelled from the host’s body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrantel pamoate have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to light and air . In in vitro and in vivo studies, pyrantel pamoate has shown long-term effects on cellular function, including sustained paralysis of nematode muscle cells . The compound’s stability and degradation over time can influence its overall effectiveness.

Dosage Effects in Animal Models

The effects of pyrantel pamoate vary with different dosages in animal models. At therapeutic doses, the compound is effective in treating parasitic infections without causing significant adverse effects . At higher doses, pyrantel pamoate can cause toxic effects, including nausea, vomiting, and diarrhea . In some cases, excessive doses can lead to respiratory distress and other severe symptoms .

Metabolic Pathways

Pyrantel pamoate is poorly absorbed from the gastrointestinal tract, which allows it to act directly on intestinal parasites . The absorbed portion of the drug is metabolized in the liver, where it undergoes rapid metabolism . The primary route of elimination is through the feces, with a smaller portion excreted in the urine . The compound’s poor solubility and limited absorption contribute to its effectiveness against intestinal parasites.

Transport and Distribution

Within the host’s body, pyrantel pamoate is transported and distributed primarily within the gastrointestinal tract . Its poor absorption from the intestines ensures that it remains localized to the site of infection, where it can effectively target parasitic worms . The compound’s distribution is limited to the intestines, with minimal systemic exposure .

Subcellular Localization

Pyrantel pamoate’s subcellular localization is primarily within the muscle cells of nematodes . The compound targets nicotinic acetylcholine receptors on the muscle cell membrane, leading to prolonged depolarization and paralysis . This specific localization allows pyrantel pamoate to effectively immobilize the worms, facilitating their expulsion from the host’s body.

準備方法

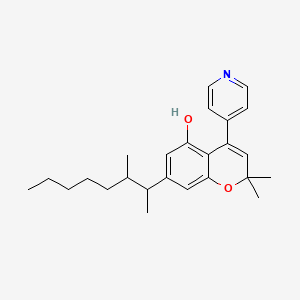

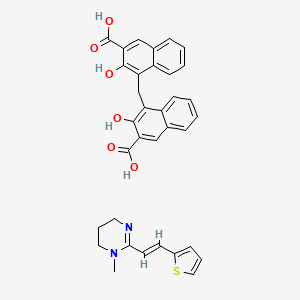

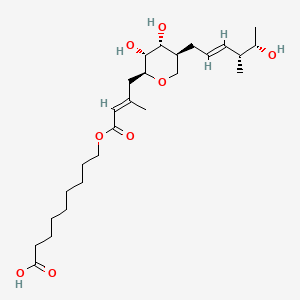

合成経路と反応条件: ピランテルパモエートは、ピランテルとパモ酸を含む一連の化学反応によって合成されます。合成は、ピリミジン誘導体であるピランテルの調製から始まります。 反応には、1-メチル-2-(2-チエニル)ビニル-5,6-ジヒドロ-4H-ピリミジンとパモ酸を制御された条件下で縮合させる反応が含まれます .

工業的製造方法: 工業的な環境では、ピランテルパモエートは、最終製品の純度と品質を確保するために、高速液体クロマトグラフィー(HPLC)を使用して製造されます。 ピランテルパモエートのUSPアッセイ法には、アセトニトリル、酢酸、水、ジエチルアミンを移動相とする裸のシリカカラムを使用する方法があります . この方法により、ピランテルとパモ酸の両方に対して、優れた再現性と高効率の対称ピークが得られます。

化学反応の分析

反応の種類: ピランテルパモエートは、酸化、還元、置換など、さまざまな化学反応を受けます。 注目すべき反応の1つは、中性媒体中での塩化第二鉄による還元であり、続いてフェリシアン化物、1,10-フェナントロリン、または2,2'-ビピリジルとの錯体形成が行われます .

一般的な試薬と条件: ピランテルパモエートを含む反応で使用される一般的な試薬には、塩化第二鉄、フェリシアン化物、1,10-フェナントロリン、2,2'-ビピリジルなどがあります。 これらの反応は、通常、中性またはわずかに酸性条件下で行われます .

主な生成物: これらの反応から生成される主な生成物には、フェリシアン化物、1,10-フェナントロリン、2,2'-ビピリジルとのさまざまなピランテル錯体があります。 これらの錯体は、しばしば分光光度計アッセイで使用され、医薬品製剤中のピランテルパモエートの濃度を測定します .

類似化合物との比較

Pyrantel pamoate is often compared with other anthelmintic drugs such as mebendazole and albendazole. While all three compounds are effective against parasitic worm infections, they differ in their mechanisms of action and spectrum of activity . Pyrantel pamoate is unique in its ability to cause spastic paralysis of worms, whereas mebendazole and albendazole work by inhibiting the synthesis of microtubules in the worms . Other similar compounds include fenbendazole and pyrvinium pamoate, each with distinct mechanisms and applications .

Conclusion

Pyrantel pamoate is a versatile and effective anthelmintic compound with a wide range of applications in medicine, veterinary science, and research. Its unique mechanism of action and ability to paralyze and expel parasitic worms make it a valuable tool in the treatment of various worm infections.

特性

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3/b;6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXXZDYPVDOQEE-MXDQRGINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O6.C11H14N2S, C34H30N2O6S | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897057 | |

| Record name | Pyrantel pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrantel pamoate is an odorless light yellow to tan crystalline powder. Tasteless. Used medicinally against nematodes in animals. | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

22204-24-6 | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrantel pamoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrantel pamoate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pyrantel pamoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrantel pamoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrantel pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTEL PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BK194Z5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

511 to 513 °F (decomposes) (NTP, 1992) | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pyrantel Pamoate against helminths?

A: Pyrantel Pamoate acts as a depolarizing neuromuscular blocking agent in susceptible helminths. [, , , ] It interacts with acetylcholine receptors at the neuromuscular junction, causing persistent activation and ultimately leading to spastic paralysis of the worm. [, , ] This paralysis prevents the worm from maintaining its position in the host's intestine, leading to its expulsion.

Q2: Does Pyrantel Pamoate affect calcium channels in helminths?

A: Yes, research suggests that Pyrantel Pamoate's cholinomimetic action involves the regulation of calcium channels in susceptible nematodes like Setaria cervi. [] Blocking these channels with agents like Nifedipine can inhibit the stimulant effect of Pyrantel Pamoate. [, ]

Q3: What is the molecular formula and weight of Pyrantel Pamoate?

A3: The molecular formula of Pyrantel Pamoate is C34H30N2O6S, and its molecular weight is 594.68 g/mol.

Q4: Are there any established spectroscopic methods for characterizing Pyrantel Pamoate?

A: Yes, spectrophotometric methods have been developed for the determination of Pyrantel Pamoate in bulk drugs and pharmaceutical formulations. [] These methods often utilize the absorbance of colored species formed by the reaction of Pyrantel Pamoate with reagents like Folin-Ciocalteu reagent in an alkaline medium. []

Q5: Against which helminth infections is Pyrantel Pamoate most effective?

A: Clinical trials and research indicate that Pyrantel Pamoate is highly effective against Ascaris lumbricoides (roundworm) infections, with cure rates often exceeding 90%. [, , , , , ] It also shows good efficacy against hookworm infections, although cure rates may vary depending on the species and dosage. [, , , , , ]

Q6: What about Pyrantel Pamoate's effectiveness against Trichuris trichiura (whipworm)?

A: Pyrantel Pamoate generally shows lower efficacy against Trichuris trichiura compared to other anthelmintics like albendazole or mebendazole. [, , , , , , , ] Studies have reported varying cure rates, but they are often significantly lower than those observed for roundworm or hookworm infections. [, , , , , , , ]

Q7: Is there evidence of Pyrantel Pamoate resistance in helminths?

A: Yes, there have been reports of emerging Pyrantel Pamoate resistance in cyathostomins, a type of small strongyle commonly found in horses. [, , ] This resistance highlights the importance of responsible anthelmintic use and regular monitoring of drug efficacy in livestock and companion animal populations.

Q8: What formulations of Pyrantel Pamoate are available for use?

A: Pyrantel Pamoate is commonly available in both paste and granule formulations. [] The choice of formulation may depend on factors such as the target species, ease of administration, and palatability. []

Q9: Are there established methods for analyzing Pyrantel Pamoate residues in pharmaceutical manufacturing?

A: Yes, HPLC methods have been developed and validated for the estimation of Pyrantel Pamoate residues on surfaces of pharmaceutical manufacturing equipment. [] These methods involve swab sampling and provide a sensitive and specific way to ensure proper cleaning and prevent cross-contamination during the manufacturing process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

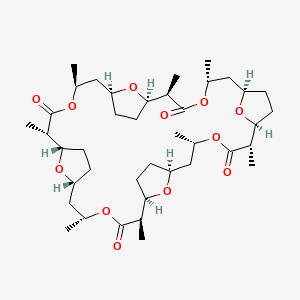

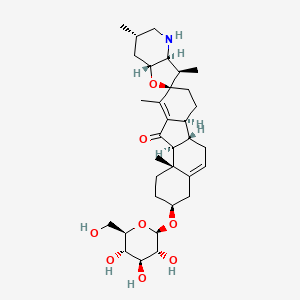

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)